

Ddr1-IN-6: Application Notes and Protocols for Fibrosis Research

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Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219

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Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key player in the fibrotic process is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.^{[1][2]} Upregulated expression and activation of DDR1 are observed in various fibrotic conditions, making it an attractive therapeutic target.^{[1][2]} **Ddr1-IN-6** is a potent and selective small molecule inhibitor of DDR1, offering a valuable tool for investigating the role of DDR1 in fibrosis and for the development of novel anti-fibrotic therapies.^{[3][4]}

Ddr1-IN-6 selectively inhibits the kinase activity of DDR1 with a half-maximal inhibitory concentration (IC₅₀) of 9.72 nM.^{[3][4]} It specifically targets the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC₅₀ of 9.7 nM.^{[3][4]} By blocking DDR1 signaling, **Ddr1-IN-6** can effectively inhibit collagen production, a critical step in the progression of fibrosis.^{[3][4]}

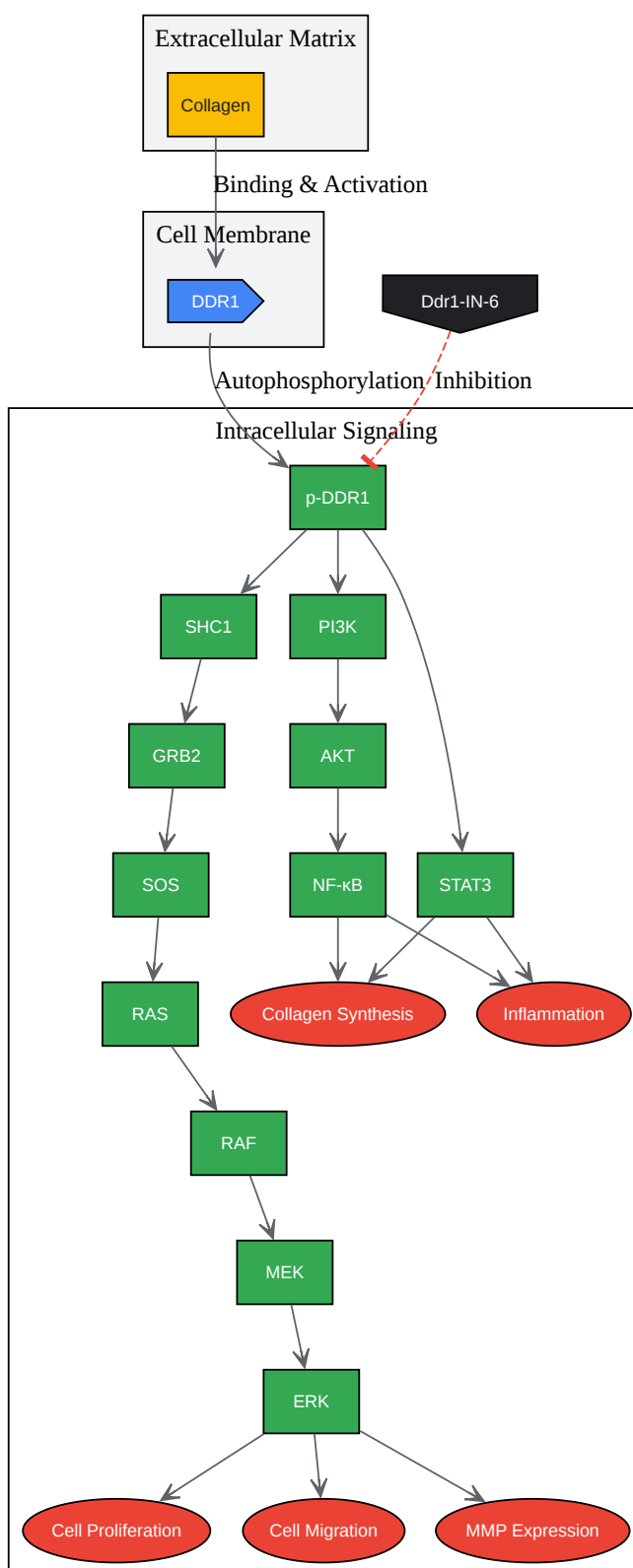
These application notes provide a comprehensive guide for the use of **Ddr1-IN-6** in fibrosis research, including detailed experimental protocols for in vitro and in vivo studies, and a summary of its key characteristics.

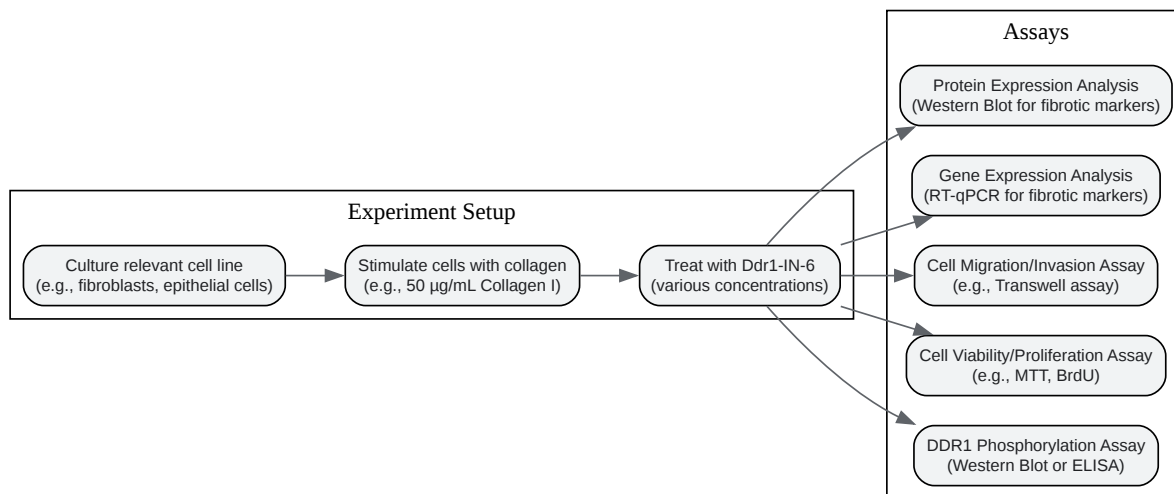
Product Information

Property	Details
Product Name	Ddr1-IN-6
Mechanism of Action	Selective inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase activity.[3][4]
Target	DDR1
IC50 (DDR1 kinase)	9.72 nM[3][4]
IC50 (DDR1b Y513 auto-phosphorylation)	9.7 nM[3][4]
IC50 (Collagen production, LX-2 cells)	13 nM[3][4]
Solubility	Soluble in DMSO (10 mg/mL with ultrasonic treatment).[3]
Storage	Store as a powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][5]
Safety and Handling	For research use only. Not for human use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

DDR1 Signaling Pathway in Fibrosis

Collagen binding to DDR1 induces its dimerization and subsequent autophosphorylation, initiating a cascade of downstream signaling events that contribute to fibrosis.[6] Key pathways activated by DDR1 include the NF-κB, STAT3, and MAPK pathways, leading to increased expression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), as well as enhanced fibroblast proliferation, migration, and collagen synthesis.[7][8][9]





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